molecular formula C16H14 B139913 2-methyl-7-phenyl-1H-indene CAS No. 153733-75-6

2-methyl-7-phenyl-1H-indene

Cat. No. B139913
M. Wt: 206.28 g/mol
InChI Key: JQCCMEDYANGBOG-UHFFFAOYSA-N
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Patent
US05789634

Procedure details

A 5 L round bottom flask was equipped with mechanical stirring, a reflux condenser and ice bath. 488.2 g distilled 7-chloro-2-methylindene (2.97 mol) was added, dissolved in 2 L ether and 32.2 g Ni(dpp) (0.059 mol, 2 mol %) slurried in the solution, and stirred to cool to 0°-2° C. 1.05 L of 3.1M phenylmagnesium bromide in ether (3.25 mol, 10% excess) was added slowly from an addition funnel so that the temperature remained below 5° C. Once complete, the ice bath was removed, and the reaction stirred up to room temperature. The reaction was refluxed for 8 hours, and checked for completion by GC. The reaction flask was cooled with an ice bath, and 250 mL water added, then 1 L 10% HCl. The aqueous and organic layers are separated, and the organic layer dried over anhydrous Na2SO4. Ether was distilled, and the residual oil placed on a column of 100 g silica gel. Elution with hexane was performed, the hexane distilled under reduced pressure to a temperature of 90° C. 2-methyl-7-phenylindene (Spaleck compound 13a) was obtained by distillation at <1 mm Hg with a 36 cm Vigreux column at 125° C. A fore-cut containing biphenyl was obtained at 70°-90° C. and discarded. Yield was 507.8 g (2.47 mol) equal to 80%.
Name
7-chloro-2-methylindene
Quantity
2.97 mol
Type
reactant
Reaction Step One
[Compound]
Name
Ni(dpp)
Quantity
32.2 g
Type
reactant
Reaction Step Two
Quantity
1.05 L
Type
reactant
Reaction Step Three
Name
Quantity
3.25 mol
Type
solvent
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[CH2:9][C:8]([CH3:11])=[CH:7]2.[C:12]1([Mg]Br)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>CCOCC>[CH3:11][C:8]1[CH2:9][C:10]2[C:6]([CH:7]=1)=[CH:5][CH:4]=[CH:3][C:2]=2[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
7-chloro-2-methylindene
Quantity
2.97 mol
Type
reactant
Smiles
ClC=1C=CC=C2C=C(CC12)C
Step Two
Name
Ni(dpp)
Quantity
32.2 g
Type
reactant
Smiles
Step Three
Name
Quantity
1.05 L
Type
reactant
Smiles
C1(=CC=CC=C1)[Mg]Br
Name
Quantity
3.25 mol
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
2 L
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 5 L round bottom flask was equipped with mechanical stirring, a reflux condenser and ice bath
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 0°-2° C
CUSTOM
Type
CUSTOM
Details
remained below 5° C
CUSTOM
Type
CUSTOM
Details
Once complete, the ice bath was removed
STIRRING
Type
STIRRING
Details
the reaction stirred up to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction flask was cooled with an ice bath
ADDITION
Type
ADDITION
Details
250 mL water added
CUSTOM
Type
CUSTOM
Details
The aqueous and organic layers are separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer dried over anhydrous Na2SO4
DISTILLATION
Type
DISTILLATION
Details
Ether was distilled
WASH
Type
WASH
Details
Elution with hexane
DISTILLATION
Type
DISTILLATION
Details
the hexane distilled under reduced pressure to a temperature of 90° C

Outcomes

Product
Name
Type
product
Smiles
CC=1CC2=C(C=CC=C2C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.